molecular formula C13H25BrO2 B15309182 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane

Cat. No.: B15309182
M. Wt: 293.24 g/mol
InChI Key: NKPBCZDUYFDOGM-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane is an organic compound with the molecular formula C13H25BrO2 It is a cyclohexane derivative with a bromomethyl group and a propoxyethoxy group attached to the cyclohexane ring

Preparation Methods

The synthesis of 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1-(2-propoxyethoxy)cyclohexane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Chemical Reactions Analysis

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.

Scientific Research Applications

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability or mechanical strength.

    Biological Studies: It is employed in the study of biological systems to investigate the effects of brominated compounds on cellular processes and enzyme activities.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In oxidation reactions, the compound undergoes electron transfer processes that result in the formation of oxidized products.

Comparison with Similar Compounds

1-(Bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane can be compared with other bromomethyl cyclohexane derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C13H25BrO2

Molecular Weight

293.24 g/mol

IUPAC Name

1-(bromomethyl)-4-methyl-1-(2-propoxyethoxy)cyclohexane

InChI

InChI=1S/C13H25BrO2/c1-3-8-15-9-10-16-13(11-14)6-4-12(2)5-7-13/h12H,3-11H2,1-2H3

InChI Key

NKPBCZDUYFDOGM-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC1(CCC(CC1)C)CBr

Origin of Product

United States

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